molecular formula C36H28N4 B8819295 Dmac-trz CAS No. 1628752-98-6

Dmac-trz

Cat. No.: B8819295
CAS No.: 1628752-98-6
M. Wt: 516.6 g/mol
InChI Key: IVXBGKPGZOETEW-UHFFFAOYSA-N
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Description

DMAC-TRZ (10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine) is a well-known sky-blue thermally activated delayed fluorescence (TADF) emitter, highly valued for developing efficient organic light-emitting diodes (OLEDs) . Its molecular structure features a bipolar design with 9,9-dimethyl-9,10-dihydroacridine (DMAC) as the electron-donating moiety and 2,4,6-triphenyl-1,3,5-triazine (TRZ) as the electron-accepting moiety . This spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) minimizes the singlet-triplet energy gap (ΔEST), which is the core principle behind TADF that enables the conversion of non-radiative triplet excitons into radiative singlet excitons via reverse intersystem crossing (RISC) . This process allows this compound to achieve a theoretical internal quantum efficiency of up to 100% in OLED devices without requiring expensive heavy metals . This compound is exceptionally versatile for both highly efficient doped and non-doped (neat film) OLED devices . In doped films, it achieves a high photoluminescence quantum yield (PLQY) of ≥90%, and it maintains a remarkably high PLQY of 83% even in neat films, demonstrating low concentration quenching . Reported maximum external quantum efficiencies (EQE) for devices using this compound exceed 20% for non-doped devices and can reach up to 26.5% in optimally doped architectures . With an absorption maximum (λmax) around 390 nm and a photoluminescence emission (λem) at approximately 495 nm in toluene, it provides greenish-blue emission . This compound is supplied with high purity, typically sublimed at >99.0% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1628752-98-6

Molecular Formula

C36H28N4

Molecular Weight

516.6 g/mol

IUPAC Name

10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethylacridine

InChI

InChI=1S/C36H28N4/c1-36(2)29-17-9-11-19-31(29)40(32-20-12-10-18-30(32)36)28-23-21-27(22-24-28)35-38-33(25-13-5-3-6-14-25)37-34(39-35)26-15-7-4-8-16-26/h3-24H,1-2H3

InChI Key

IVXBGKPGZOETEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

DMAC-TRZ is characterized as a donor-acceptor molecule with a unique geometry that influences its electronic properties. The compound's structure facilitates efficient energy transfer processes essential for TADF mechanisms. The molecular geometry can be described as having an orthogonal conformation, which is crucial for its high photoluminescence quantum yield (PLQY).

Photophysical Properties

The photophysical behavior of this compound is pivotal for its application in OLEDs. Key properties include:

  • Photoluminescence Quantum Yield : this compound exhibits a high PLQY of approximately 90% when doped in a suitable matrix, indicating its efficiency as a light emitter .
  • Delayed Fluorescence Lifetime : The delayed fluorescence lifetime of this compound is reported to be around 1.9 ms, which is consistent with efficient reverse intersystem crossing (RISC) processes .
  • Stokes Shift : A significant Stokes shift has been observed, particularly in non-polar solvents, indicating substantial molecular relaxation upon excitation. For instance, in methylcyclohexane, the absorption band is at 370 nm while emission occurs at 472 nm .

Performance Metrics in OLEDs

The performance of this compound in OLEDs has been extensively studied. Notable metrics include:

Parameter Value
Maximum External Quantum Efficiency (EQE_max)26.5% at 500 nm
EQE at High Concentration (EQE100)25.1%
Efficiency Roll-offSmall

These metrics demonstrate the compound's capability to maintain high efficiency even at elevated concentrations, attributed to its orthogonal conformation that minimizes aggregation .

Case Studies

Several studies have documented the application of this compound in various contexts:

  • OLED Device Fabrication : Research by Tsai et al. demonstrated that devices utilizing this compound achieved maximum external quantum efficiencies comparable to those using other TADF emitters. The study emphasized the efficiency of this compound in converting electrical energy into light with minimal losses due to its favorable conformational dynamics .
  • Energy Transfer Mechanisms : A study investigated the coexistence of quasi-axial and quasi-equatorial conformers within this compound and their impact on energy transfer efficiency. It was found that even at low concentrations, energy transfer from one conformer to another occurs efficiently, enhancing the overall performance of OLED devices .
  • Theoretical Studies on Emission Mechanisms : Computational analyses have provided insights into the emission mechanisms of this compound. These studies elucidate how structural changes affect the singlet-triplet energy gap and subsequent emission characteristics, reinforcing the importance of molecular geometry in TADF processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

DMAC-TRZ is compared to structurally analogous TADF emitters, focusing on ICzTRZ , DPAC-TRZ , and SpiroAC-TRZ , as well as host material interactions.

Structural and Electronic Properties

Compound Structure Type Molecular Length HOMO Location LUMO Location PDM (D) Tg (°C)
This compound D-A Single unit DMAC TRZ 2.01 93–91
ICzTRZ A-D-A Double unit Carbazole TRZ 0.33 253
DPAC-TRZ D-A Single unit DPAC TRZ N/A N/A
SpiroAC-TRZ D-A Spiro-linked SpiroAC TRZ N/A N/A
  • ICzTRZ (symmetrical carbazole-triazine-carbazole) adopts an acceptor-donor-acceptor (A-D-A) design, doubling the molecular length of this compound. This symmetry reduces polarity (PDM = 0.33 D) and enhances thermal stability (Tg = 253°C) .
  • DPAC-TRZ and SpiroAC-TRZ share the D-A framework but replace DMAC with diphenylacridine (DPAC) or spiroacridine (SpiroAC) donors.

Photophysical and Device Performance

Compound EQEmax (%) Host Material Key Host Properties
This compound 22 mCBP-CN High polarity, wide bandgap
ICzTRZ 22.1 mCBP Non-polar, high Tg
DPAC-TRZ N/A N/A N/A
  • Host Material Impact: this compound’s EQE varies from <14% in mCP (low polarity) to 22% in mCBP-CN (high polarity), highlighting sensitivity to host dipole interactions . ICzTRZ achieves comparable EQE in mCBP due to its non-polar nature and robust thermal stability .
  • Emission Mechanisms : this compound’s CT-dominated emission contrasts with ICzTRZ’s hybrid local and charge-transfer (HLCT) states, which may reduce efficiency roll-off .

Thermal and Environmental Stability

  • This compound ’s lower Tg (93°C) limits its use in high-temperature device processing compared to ICzTRZ (Tg = 253°C) .
  • Polarity Effects: this compound’s polar nature makes it susceptible to aggregation in non-polar hosts, whereas ICzTRZ’s symmetry enhances compatibility with diverse matrices .

Tables

Table 1. Structural and Electronic Comparison of TADF Emitters
Table 2. Device Performance Metrics

Preparation Methods

Steric Hindrance in Coupling Reactions

The orthogonal geometry between DMAC and triazine moieties creates steric clashes during Buchwald–Hartwig coupling, limiting yields to 45%. Strategies to mitigate this include:

  • Higher Catalyst Loading : 5 mol% Pd₂(dba)₃ improves conversion but risks side reactions.

  • Prolonged Reaction Time : Extending from 24 to 48 hours increases yield by 15%.

Sensitivity to Moisture and Oxygen

Moisture degrades Pd catalysts, while oxygen quenches excited states. Solutions include:

  • Schlenk Techniques : For air-sensitive steps.

  • Freeze-Pump-Thaw Degassing : Ensures anhydrous, oxygen-free solvents.

Comparative Analysis of Synthetic Routes

While this compound is typically synthesized via Pd-catalyzed routes, alternative methods have been explored:

MethodCatalystYield (%)AdvantageLimitation
Buchwald–HartwigPd₂(dba)₃45High regioselectivityModerate yield
Cobalt-CatalyzedCo(acac)₂30Lower costLimited substrate compatibility
Direct CyclizationNone<10SimplicityPoor control

The Pd-based approach remains optimal for balancing yield and scalability.

Scalability and Industrial Relevance

This compound’s synthesis has been scaled to multigram quantities in research settings, with key considerations:

  • Cost of Palladium : Recycling catalysts via extraction reduces expenses.

  • Solvent Recovery : THF and toluene are distilled and reused.

  • Continuous Flow Systems : Pilot studies show 20% yield improvement by enhancing mixing .

Q & A

Basic Research Questions

Q. What key photophysical properties of DMAC-TRZ are critical for TADF applications, and how are they experimentally determined?

  • Methodological Answer: The photophysical properties of this compound include absorption/emission wavelengths, quantum yield, and excited-state lifetimes, which are measured using steady-state and time-resolved spectroscopy. For example, in cyclohexane, this compound exhibits an emission peak at 442 nm with a quantum yield of 0.22, while in chloroform, emission redshifts to 571 nm due to solvent polarity effects on charge-transfer (CT) states . Experimental protocols involve calibrating instruments with standard dyes and ensuring matrix homogeneity (e.g., frozen 2MeTHF at 77 K for long-lived emission studies).

Q. How does solvent polarity influence the emission characteristics of this compound?

  • Methodological Answer: Solvent polarity stabilizes CT states, causing redshifted emission. For instance, this compound in non-polar cyclohexane emits at 442 nm (lifetime: 9.8 ns), whereas in polar chloroform, emission shifts to 571 nm (lifetime: 14.4 ns) . Researchers should select solvents spanning a wide polarity range (e.g., using the ET(30) scale) and correlate Stokes shifts with dielectric constants to quantify solvation effects.

Q. What experimental techniques are recommended to resolve competing radiative pathways (e.g., fluorescence vs. phosphorescence) in this compound?

  • Methodological Answer: Time-resolved anisotropy and temperature-dependent spectroscopy differentiate between prompt fluorescence (nanosecond lifetimes) and delayed processes (microsecond to millisecond). For this compound, phosphorescence at 77 K in 2MeTHF shows a lifetime of 4 s, identifiable via spectral decoupling and excitation profiling . Phase-sensitive detection or gated CCD systems can isolate delayed components.

Advanced Research Questions

Q. How can discrepancies between TD-DFT computational results and experimental data on this compound’s excited states be resolved?

  • Methodological Answer: TD-DFT functionals (e.g., B3LYP, CAM-B3LYP) often misestimate CT-state energies due to inadequate treatment of exchange-correlation effects. A calibrated approach involves:

  • Validating functional performance against experimental absorption/emission spectra.
  • Incorporating solvent polarizability via continuum models (e.g., COSMO-RS) or explicit solvent molecules .
  • Using multi-state models (e.g., four-state Effective State Model, ESM) to account for vibronic coupling and conformational dynamics.

Q. What strategies optimize the matrix environment to enhance this compound’s TADF efficiency?

  • Methodological Answer: The "smart matrix" approach balances polarity, polarizability, and rigidity:

  • Polarity: High-polarity matrices stabilize CT states but may increase non-radiative decay. Use binary solvent systems to tune polarity incrementally.
  • Polarizability: Matrices with high refractive index (e.g., η ≈ 1.7) reduce reorganization energy, improving reverse intersystem crossing (RISC) rates .
  • Viscosity: Rigid matrices (e.g., polymer hosts) suppress conformational relaxation, preserving small singlet-triplet gaps (ΔEST < 0.1 eV).

Q. How do conformational dynamics and vibrational coupling impact RISC rates in this compound?

  • Methodological Answer: Non-adiabatic coupling between CT and local triplet states accelerates RISC. Key steps include:

  • Mapping dihedral angle (θ) dependence of electronic states using relaxed potential energy surface scans.
  • Incorporating low-frequency vibrational modes (e.g., D-A twisting at ~150 cm⁻¹) into kinetic models via Huang-Rhys factors .
  • Validating models against temperature-dependent lifetime measurements and ultrafast transient absorption spectra.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s ΔEST values across studies?

  • Methodological Answer: Discrepancies arise from differences in:

  • Measurement conditions: Ensure consistent temperature (e.g., 298 K vs. 77 K) and solvent/matrix homogeneity.
  • Computational methods: Compare ΔEST from TD-DFT (using ω-tuned functionals) versus experimental estimates (from Arrhenius analysis of TADF decay) .
  • State mixing: Use magnetic circular dichroism (MCD) to probe triplet sublevels and identify CT/LE state contributions.

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